molecular formula C5H12ClNO2 B13583851 2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride

2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride

Cat. No.: B13583851
M. Wt: 153.61 g/mol
InChI Key: FBZZETGHBICHCW-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of oxetane, a four-membered cyclic ether, and is known for its unique structural properties and reactivity. This compound is of interest in various fields of scientific research, including medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring . The reaction conditions often require moderate heating and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol (t-BuOH) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the amine group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include bromine (Br2) for bromination, meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation, and sodium hydride (NaH) for deprotonation . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the oxetane ring can lead to brominated derivatives, while epoxidation can introduce epoxide groups .

Scientific Research Applications

2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride involves its interaction with molecular targets through its oxetane ring and amine group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

2-(oxetan-3-yloxy)ethanamine;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c6-1-2-8-5-3-7-4-5;/h5H,1-4,6H2;1H

InChI Key

FBZZETGHBICHCW-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OCCN.Cl

Origin of Product

United States

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